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molecular formula C10H10O2S2 B1297560 Bis(2-methyl-3-furyl)disulfide CAS No. 28588-75-2

Bis(2-methyl-3-furyl)disulfide

Cat. No. B1297560
M. Wt: 226.3 g/mol
InChI Key: OHDFENKFSKIFBJ-UHFFFAOYSA-N
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Patent
US04020175

Procedure details

The thiol produced in Example III is oxidized under mild conditions by dissolving 5 g of the thiol in 100 cc of hexane. The solution is placed in a 250 cc flask equipped with a sparger supplied by an air source, a stirrer, and a heater. Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours. Solvent is replaced as required in order to maintain the original volume of solution. At the end of the reaction period the solvent is flash-evaporated and the resulting mixture is purified by column chromatography to yield 3 g of bis(2-methyl-3-furyl) disulfide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4](C)=[CH:5][C:6]=1[S:7][S:8][C:9]1[CH:13]=[C:12](C)[O:11][C:10]=1[CH3:15]>CCCCCC>[CH3:15][C:10]1[O:11][CH:12]=[CH:13][C:9]=1[S:8][S:7][C:6]1[CH:5]=[CH:4][O:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC(=CC1SSC1=C(OC(=C1)C)C)C
Step Two
Name
thiol
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is placed in a 250 cc flask
CUSTOM
Type
CUSTOM
Details
equipped with a sparger
CUSTOM
Type
CUSTOM
Details
Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the original volume of solution
CUSTOM
Type
CUSTOM
Details
At the end of the reaction period the solvent
CUSTOM
Type
CUSTOM
Details
is flash-evaporated
CUSTOM
Type
CUSTOM
Details
the resulting mixture is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=CC1SSC1=C(OC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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